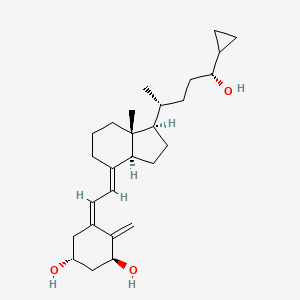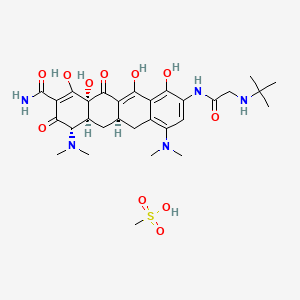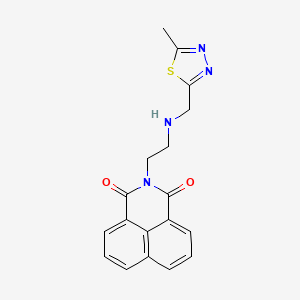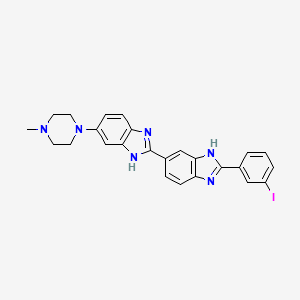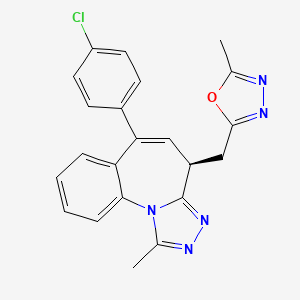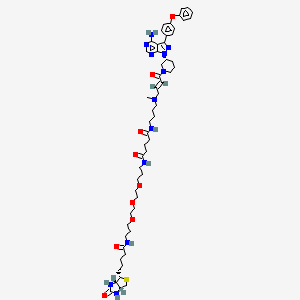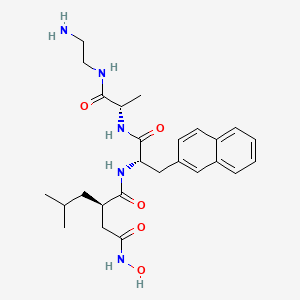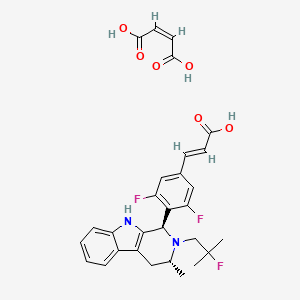
マриноピロールA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(±)-Marinopyrrole A is an alkaloid that has been found in Streptomyces and has antibacterial activity. It is active against methicillin-resistant S. aureus (MRSA; MIC50 = 0.375-0.75 µg/ml).
1,1'-(4,4',5,5'-Tetrachloro[1,3'-bi-1H-pyrrole]-2,2'-diyl)bis[1-(2-hydroxyphenyl)methanone] is a marine anticancer compound. Also, it possesses anti-bacterial properties against methicillin-resistant Staphylococcus aureus.
Marinopyrrole (Maritoclax) is a novel and specific Mcl-1 inhibitor with an IC50 value of 10.1 uM, >8 fold selectivity than BCL-xl (IC50 > 80 uM). IC50 value: 10.1 uM Target: Mcl-1in vitro: Treatment with maritoclax markedly inhibited the viability of Mcl-1-IRES-BimEL cells (EC50 = 1.6 μm) with a selectivity greater than 40-fold over Bcl-2-IRES-BimEL (EC50 = 65.1 μm) and Bcl-XL-IRES-BimEL (EC50 = 70.0 μm) cells, consistent with its affinity for Mcl-1 over Bcl-XL. Moreover, maritoclax was able to kill primary human large granular lymphocyte leukemia (LGLL) cells and a negative correlation was observed between Mcl-1 protein levels and EC50 values. In agreement with the cell viability data, maritoclax induced robust caspase-3 activation in K562 cells expressing Mcl-1-IRES-BimEL but not Bcl-2-IRES-BimEL as demonstrated by procaspase-3 processing and PARP cleavage. Notably, maritoclax treatment led to a rapid and marked decrease in Mcl-1 protein levels. marinopyrrole A has potent concentration-dependent bactericidal activity against clinically relevant hospital- and community-acquired MRSA strains, a prolonged postantibiotic effect superior to that of the current first-line agents vancomycin and linezolid, and a favorable resistance profile. Marinopyrrole A showed limited toxicity to mammalian cell lines (at >20× MIC). in vivo:
科学的研究の応用
がん治療:アポトーシス誘導
マриноピロールAは、がん細胞におけるアポトーシスを誘導する強力な薬剤として同定されています。 This compoundは、がん細胞でしばしば過剰発現している抗アポトーシス蛋白質Mcl-1に結合し、分解することで、この効果を発揮します {svg_1}。この作用は、がん細胞を他の治療法に対して感受性にし、がん細胞の破壊につながる可能性があります。
化学療法効果の増強
Maritoclaxは、Mcl-1のタンパク質分解による分解を誘導することにより、ABT-737などの他の化学療法薬の効果を高めます。 この併用療法は、メラノーマ細胞におけるアポトーシスを増加させるという有望な結果を示しています {svg_2}.
MRSAに対する抗生物質活性
This compoundは、メチシリン耐性黄色ブドウ球菌(MRSA)に対して強力な抗生物質活性を示します。 This compoundの誘導体は、MRSAに対して最低発育阻止濃度(MIC)が改善されていることが示されており、細菌感染症の治療に適した候補となります {svg_3}.
タンパク質-タンパク質相互作用の阻害
この化合物は、Bimなどのプロアポトーシス蛋白質が、プロ生存蛋白質Mcl-1およびBcl-xLに結合するのを阻害します。 この阻害は、アポトーシスの調節において重要であり、これらの相互作用が調節不全になっている疾患において治療上の意味を持っています {svg_4}.
グラム陽性病原体に対する抗菌活性
This compoundは、MRSA以外にも、さまざまなグラム陽性病原体に対して幅広い抗菌活性を示しています。 これは、耐性菌株に対抗するための新しい抗生物質を開発するための貴重な足場となります {svg_5}.
アポトーシス研究における研究ツール
This compoundは、Mcl-1に対する特異的な作用により、アポトーシス研究において重要な研究ツールとして機能します。 This compoundは、Mcl-1のがん細胞の生存における役割や新しい治療戦略の開発を理解するのに役立ちます {svg_6}.
作用機序
Target of Action
Marinopyrrole A, also known as Maritoclax, is a selective antagonist of the protein Mcl-1 . Mcl-1 is a member of the Bcl-2 family of proteins, which are known for their roles in regulating cell death and survival . Specifically, Mcl-1 has an anti-apoptotic function, helping to prevent programmed cell death .
Mode of Action
Maritoclax operates by binding to Mcl-1 . Once bound to Mcl-1, Maritoclax disrupts the interaction between Mcl-1 and another protein called Bim . This disruption leads to the degradation of Mcl-1 via the proteasome system .
Biochemical Pathways
The primary biochemical pathway affected by Maritoclax is the proteasome system . By inducing the degradation of Mcl-1, Maritoclax effectively reduces the anti-apoptotic activity of Mcl-1 . This leads to an increase in programmed cell death, particularly in cells that are dependent on Mcl-1 for survival .
Result of Action
The primary result of Maritoclax’s action is the induction of apoptosis, or programmed cell death . By degrading Mcl-1, Maritoclax disrupts the balance of pro- and anti-apoptotic signals within the cell . This is particularly impactful in cells that are dependent on Mcl-1 for survival, leading to selective cell death .
Safety and Hazards
将来の方向性
Marinopyrrole A analogs have shown enhanced potency against T. gondii RH-dTom parasites without a concomitant increase in toxicity to key host cell lines . These data support further development of Marinopyrrole A analogs as promising anti-Toxoplasma molecules to further combat this prevalent infection .
生化学分析
Biochemical Properties
Marinopyrrole A has been found to interact with several key biomolecules. It has been identified as a potent antagonist of the glucocorticoid, cholecystokinin, and orexin receptors .
Cellular Effects
Marinopyrrole A has demonstrated significant effects on various types of cells. For instance, it has been found to suppress cell growth and induce G2 cell cycle arrest and apoptosis in a MYC-dependent manner in medulloblastoma (MB) cell lines . It also strongly downregulates the expression of MYC protein .
Molecular Mechanism
The molecular mechanism of Marinopyrrole A involves its interaction with key cellular proteins. It has been found to strongly downregulate the expression of MYC protein, modulate global gene expression, and inhibit MYC-associated transcriptional targets including translation/mTOR targets . This leads to declined energy levels in the cells .
Temporal Effects in Laboratory Settings
Marinopyrrole A has been found to exhibit rapid and concentration-dependent killing of MRSA . Its antibiotic activity against MRSA is effectively neutralized by 20% human serum .
Dosage Effects in Animal Models
In animal models, Marinopyrrole A has been found to significantly enhance survival at doses of 5, 10, and 20 mg/kg
Metabolic Pathways
Marinopyrrole A has been found to inhibit MYC-target metabolism, leading to declined energy levels
Subcellular Localization
Two-color fluorescence microscopy has confirmed that both unlabeled and labeled Marinopyrrole A share comparable uptake and subcellular localization in HCT-116 cells
特性
IUPAC Name |
[4,5-dichloro-1-[4,5-dichloro-2-(2-hydroxybenzoyl)-1H-pyrrol-3-yl]pyrrol-2-yl]-(2-hydroxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12Cl4N2O4/c23-12-9-13(19(31)10-5-1-3-7-14(10)29)28(22(12)26)18-16(24)21(25)27-17(18)20(32)11-6-2-4-8-15(11)30/h1-9,27,29-30H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPJBTMRYKRTFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(N2C3=C(NC(=C3Cl)Cl)C(=O)C4=CC=CC=C4O)Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12Cl4N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the mechanism of action of Marinopyrrole A?
A1: Marinopyrrole A acts as a selective antagonist of Myeloid Cell Leukemia 1 (Mcl-1). [] Unlike BH3 mimetics, which disrupt protein-protein interactions, Marinopyrrole A targets Mcl-1 for proteasomal degradation, leading to apoptosis. [, ]
Q2: How does Marinopyrrole A induce Mcl-1 degradation?
A2: While the exact mechanism is not fully elucidated, studies show that Marinopyrrole A binds to Mcl-1, leading to its ubiquitination and subsequent degradation by the proteasome. [] This is in contrast to other inhibitors that primarily disrupt protein-protein interactions.
Q3: What are the downstream effects of Mcl-1 inhibition by Marinopyrrole A?
A3: Mcl-1 inhibition by Marinopyrrole A leads to the release of pro-apoptotic proteins like Bim, causing the activation of the intrinsic apoptosis pathway and ultimately cell death. [] This effect is particularly potent in Mcl-1-dependent cancer cells. [, ]
Q4: Does Marinopyrrole A affect other Bcl-2 family members?
A4: Marinopyrrole A demonstrates selectivity towards Mcl-1. [] Although some studies suggest it might also interact with Bcl-xL, its affinity for Mcl-1 is significantly higher. [, ]
Q5: What is the molecular formula and weight of Marinopyrrole A?
A5: The molecular formula of Marinopyrrole A is C12H3Br3Cl2N2O2, and its molecular weight is 529.65 g/mol. [, ]
Q6: Are there any spectroscopic data available for Marinopyrrole A?
A6: Yes, spectroscopic data including 1H NMR, 13C NMR, IR, and HRMS are available for Marinopyrrole A and its derivatives, confirming their structures. [, , , ]
Q7: Have computational studies been conducted on Marinopyrrole A?
A7: Yes, computational methods like virtual screening and molecular docking have been employed to understand the interactions of Marinopyrrole A with Mcl-1 and other potential targets. [, , ]
Q8: Have QSAR models been developed for Marinopyrrole A analogs?
A8: QSAR studies have been conducted on Marinopyrrole A derivatives to explore structure-activity relationships and identify structural features that contribute to their potency and selectivity. []
Q9: How do structural modifications affect the activity of Marinopyrrole A?
A9: Extensive SAR studies have been conducted on Marinopyrrole A, generating numerous derivatives. [, , , , , , ] Modifications include altering the halogenation pattern, introducing various substituents, and exploring different linkers.
Q10: Which modifications have led to improved activity or selectivity?
A10: Introducing a para-trifluoromethyl group significantly enhanced potency against MRSA and MRSE. [] Sulfide and sulfone spacers have yielded potent Mcl-1/Bim disruptors, with certain carboxylate-containing derivatives showing enhanced selectivity. []
Q11: What is known about the stability of Marinopyrrole A?
A11: Marinopyrrole A exhibits sensitivity to serum, significantly reducing its activity in biological settings. [, , ]
Q12: Have any formulation strategies been explored to improve its stability?
A12: Modification of the marinopyrrole scaffold, such as the introduction of chlorine or fluorine atoms, has shown to partially restore activity in the presence of serum. [, ]
Q13: Has the in vivo efficacy of Marinopyrrole A been demonstrated?
A14: Marinopyrrole A showed significant growth inhibition in AML xenograft models. [] Additionally, its derivatives, like KS18, demonstrated efficacy in LGL leukemia rat models and MYCN-amplified neuroblastoma mouse models. [, ]
Q14: What is the in vitro activity of Marinopyrrole A?
A15: Marinopyrrole A exhibits potent cytotoxicity against various cancer cell lines, particularly those dependent on Mcl-1. [, , , ]
Q15: Has Marinopyrrole A been tested in any clinical trials?
A15: No clinical trials have been initiated with Marinopyrrole A yet. Further preclinical investigations are necessary to determine its safety and efficacy for clinical translation.
Q16: Is there cross-resistance with other anti-cancer agents?
A16: Cross-resistance with other anti-cancer agents, particularly those targeting the Bcl-2 family, remains to be fully investigated.
Q17: What is known about the toxicity of Marinopyrrole A?
A19: While preclinical studies suggest that certain Marinopyrrole A derivatives might exhibit manageable toxicity profiles, further investigations are needed to establish its safety for clinical use. [, , ]
Q18: Are there any known biomarkers to predict Marinopyrrole A efficacy?
A21: Mcl-1 expression levels are currently the most promising predictive biomarker for Marinopyrrole A sensitivity. [, ] Patients with high Mcl-1 expression in their tumors might benefit the most from treatment.
Q19: What analytical techniques are used to characterize Marinopyrrole A?
A22: Marinopyrrole A and its derivatives are typically characterized using NMR, IR, HRMS, and various chromatographic techniques like HPLC. [, , , ]
Q20: What is known about the solubility of Marinopyrrole A?
A23: Marinopyrrole A and its analogs are generally lipophilic, potentially limiting their solubility in aqueous solutions. [, ]
Q21: How does solubility affect its bioavailability and efficacy?
A24: Limited solubility can hinder the bioavailability and efficacy of Marinopyrrole A. [] Formulation strategies aimed at improving solubility, like the use of specific excipients, could be crucial for optimizing its therapeutic potential.
Q22: Are there any other Mcl-1 inhibitors under development?
A25: Yes, several other Mcl-1 inhibitors are currently under investigation, including AMG 176, AZD5991, and S63845. [] These compounds employ different mechanisms of action and exhibit varying selectivity profiles.
Q23: When was Marinopyrrole A first discovered?
A26: Marinopyrrole A was first isolated from a marine Streptomyces species in 2008. [, ] Its unique structure and potent antibiotic activity sparked interest in its potential applications.
Q24: What are the potential cross-disciplinary applications of Marinopyrrole A research?
A27: Marinopyrrole A research integrates various disciplines, including organic chemistry, medicinal chemistry, pharmacology, and oncology. [] This interdisciplinary approach is crucial for advancing our understanding of its mode of action, optimizing its therapeutic potential, and exploring its applications in diverse therapeutic areas.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

